molecular formula C10H7ClN2O B13388418 2-Chloroquinoline-3-carbaldehyde oxime

2-Chloroquinoline-3-carbaldehyde oxime

Cat. No.: B13388418
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-UHFFFAOYSA-N
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Description

2-Chloro-3-quinolinecarboxaldehyde oxime is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime typically involves the reaction of 2-Chloro-3-quinolinecarboxaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-quinolinecarboxaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-3-quinolinecarboxaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Chloro-3-quinolinecarboxaldehyde oxime is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxaldehyde
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde
  • 2-Quinolinecarboxaldehyde

Uniqueness

2-Chloro-3-quinolinecarboxaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXCDZMISQMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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